molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9

N-[2-(4-Methoxyphenyl)ethyl]acetamide

Cat. No. B1218699
Key on ui cas rn: 54815-19-9
M. Wt: 193.24 g/mol
InChI Key: VIFWHZYHQSVJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947761B2

Procedure details

To 100 g of 2-(4-methoxyphenyl)ethylamine in 500 mL of chloroform was slowly added 100 mL of triethylamine acetic anhydride (72 g), and this was stirred at 20° C. for 40 minutes. The mixture was then extracted twice with a dilute aqueous solution of HCl (0.4 N, 400 mL) followed by a saturated aqueous solution of NaHCO3 (2×400 mL). The solvent was removed by rotary evaporation, and the residue was dried in a vacuum oven (45° C.), resulting in an off-white powder, N-[2-(4-methoxyphenyl)ethyl]acetamide (120 g, 93.9% yield). 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Name
triethylamine acetic anhydride
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH2:11])=[CH:5][CH:4]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCN
Step Two
Name
triethylamine acetic anhydride
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O.C(C)N(CC)CC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
this was stirred at 20° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with a dilute aqueous solution of HCl (0.4 N, 400 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue was dried in a vacuum oven (45° C.)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 93.9%
YIELD: CALCULATEDPERCENTYIELD 175.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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